molecular formula C20H20N6O2 B2480085 N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide CAS No. 2034533-03-2

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide

Cat. No. B2480085
CAS RN: 2034533-03-2
M. Wt: 376.42
InChI Key: OAZDKSILRPMEMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide" often involves multi-step reactions that yield a variety of heterocyclic compounds. Abdelhamid et al. (2012) described the synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing benzofuran moiety via reactions of sodium salt of 5-hydroxy-l-benzofuran-2-ylpropenone with diazotized heterocyclic amines and other compounds, showcasing the complexity and versatility in synthesizing such structures (Abdelhamid, Fahmi, & Alsheflo, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which are crucial for their chemical and biological activities. The detailed molecular interaction studies, such as those conducted by Shim et al. (2002) on related compounds, provide insights into how these molecules interact with biological receptors, offering a foundational understanding of their potential uses and mechanisms of action (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactions involving this compound and its derivatives are often complex and can lead to a variety of products depending on the conditions and reactants used. For example, the work by Mekky et al. (2021) on synthesizing bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) highlights the complexity of reactions that can be undertaken with these types of compounds, demonstrating their reactivity and potential for the creation of diverse chemical entities (Mekky, Ahmed, Sanad, & Abdallah, 2021).

Scientific Research Applications

Synthesis of Related Compounds

Research on similar compounds includes the synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing the benzofuran moiety. These compounds were synthesized through reactions involving sodium salt of 5-hydroxy-l-benzofuran-2-ylpropenone or 1-(benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. The synthesized compounds were confirmed by elemental analyses, spectral data, and alternative synthetic routes where possible (Abdelhamid et al., 2012).

Biological Activities

Studies on compounds with similar structural frameworks have demonstrated diverse biological activities. For instance, pyrazoline and pyrazole derivatives were synthesized and exhibited notable antibacterial and antifungal activities against a range of Gram-negative and Gram-positive bacteria as well as yeast-like fungi (Hassan, 2013). Another study on enaminones as building blocks for substituted pyrazoles highlighted their potential antitumor and antimicrobial activities, indicating the broad spectrum of biological effects these compounds can exhibit (Riyadh, 2011).

Potential Applications

The potential applications of such compounds are vast, ranging from antimicrobial agents to possible antitumor therapies. The synthesis of piperazine and triazolo-pyrazine derivatives, for example, has shown promise in antimicrobial activities, with certain derivatives exhibiting significant growth inhibition against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial therapies (Patil et al., 2021).

properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-13-23-24-19-18(21-8-11-26(13)19)25-9-6-15(7-10-25)22-20(27)17-12-14-4-2-3-5-16(14)28-17/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZDKSILRPMEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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